(3aR,7aS)-6,6-difluoro-1,2,3,3a,4,5,7,7a-octahydroindene
Description
Properties
Molecular Formula |
C9H14F2 |
|---|---|
Molecular Weight |
160.20 g/mol |
IUPAC Name |
(3aR,7aS)-6,6-difluoro-1,2,3,3a,4,5,7,7a-octahydroindene |
InChI |
InChI=1S/C9H14F2/c10-9(11)5-4-7-2-1-3-8(7)6-9/h7-8H,1-6H2/t7-,8+/m1/s1 |
InChI Key |
ZSPDGLKQSHZRBI-SFYZADRCSA-N |
Isomeric SMILES |
C1C[C@@H]2CCC(C[C@@H]2C1)(F)F |
Canonical SMILES |
C1CC2CCC(CC2C1)(F)F |
Origin of Product |
United States |
Preparation Methods
Convergent Synthesis via Difluorocyclobutane Precursors
A prominent and scalable approach to synthesize 6,6-difluorinated bicyclic systems involves the use of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane as a key precursor. This method was developed to access 6,6-difluorospiro[3.3]heptane scaffolds, which are closely related structural motifs to the octahydroindene core with difluoro substitution at the bridgehead positions.
- Key Strategy : Double alkylation of 1,1-binucleophiles with the difluorocyclobutane dibromide leads to ring closure forming the difluoro-bridged bicyclic system.
- Reaction Conditions : Typically involves nucleophilic substitution reactions under basic conditions with alkylating agents.
- Scale : This methodology has been demonstrated on multigram to kilogram scale, indicating robustness and potential for industrial application.
- Outcome : Yields a diverse set of mono- and bifunctionalized difluorospiro compounds, which can be further elaborated to the octahydroindene framework by ring contraction or rearrangement steps.
Table 1: Summary of Key Reagents and Conditions for Difluorocyclobutane-Based Synthesis
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Preparation of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane | Bromination of difluorocyclobutane derivatives | Key electrophile for alkylation |
| Double alkylation | 1,1-binucleophile, base (e.g., NaH), solvent (THF or DMF) | Formation of difluoro-bridged bicyclic system |
| Purification | Chromatography or distillation | High purity material suitable for further use |
Copper-Catalyzed Coupling and Cyclization Approaches
Another synthetic route involves copper-catalyzed coupling reactions followed by cyclization to form the difluoro-substituted octahydroindene ring system.
- Key Reaction : Copper(I) iodide catalyzed coupling of fluorinated indene derivatives with nucleophiles or amines under argon atmosphere.
- Typical Conditions : Use of potassium carbonate as base, toluene as solvent, and diamine ligands such as N,N'-dimethylethylenediamine to stabilize the copper catalyst.
- Reaction Time and Temperature : Stirring at room temperature for extended periods (e.g., 30 hours) followed by work-up involving aqueous ammonia and ethyl acetate extraction.
- Yields : High yields (up to 94%) of fluorinated octahydroindene derivatives have been reported.
- Purification : Distillation under reduced pressure yields analytically pure products.
Table 2: Copper-Catalyzed Cyclization Reaction Parameters
| Parameter | Details |
|---|---|
| Catalyst | CuI (Copper(I) iodide) |
| Ligand | N,N'-dimethylethylenediamine |
| Base | K2CO3 (Potassium carbonate) |
| Solvent | Toluene |
| Atmosphere | Argon (inert) |
| Temperature | Room temperature |
| Reaction Time | 30 hours |
| Work-up | 25% aqueous NH3, EtOAc extraction |
| Yield | Up to 94% |
Source: Copper-catalyzed synthesis details from J. Org. Chem. 2020
Stereoselective Cycloalkylation and Fluorination Strategies
Stereoselective synthesis of fluorinated octahydroindene derivatives often involves:
- Friedel-Crafts type cycloalkylation : Efficient ring closure to form bicyclic systems.
- Selective fluorination : Introduction of fluorine atoms at bridgehead carbons using electrophilic fluorinating agents or via fluorinated precursors.
- Use of chiral auxiliaries or catalysts : To control stereochemistry at the 3a and 7a positions, ensuring the (3aR,7aS) configuration.
- Examples : Although direct preparation of (3aR,7aS)-6,6-difluoro-octahydroindene is limited in literature, methodologies for related fluorinated bicyclic systems suggest the utility of β-bromo dimethylalkoxysulfonium ions for selective olefin epoxidation followed by ring transformations to install fluorine stereoselectively.
Source: Dissertation on stereoselective syntheses and fluorination strategies, University of Georgia 2006
Comparative Analysis of Preparation Methods
| Method | Advantages | Limitations | Scale-up Potential |
|---|---|---|---|
| Difluorocyclobutane double alkylation | Convergent, scalable, versatile for functionalization | Requires preparation of specialized precursors | Demonstrated up to 0.47 kg scale |
| Copper-catalyzed coupling/cyclization | High yields, mild conditions, good stereocontrol | Longer reaction times, sensitive to moisture/air | Suitable for gram-scale synthesis |
| Stereoselective cycloalkylation/fluorination | Control over stereochemistry, potential for asymmetric synthesis | Complex reaction sequences, specialized reagents | More challenging for large scale |
Chemical Reactions Analysis
Types of Reactions
(3aR,7aS)-6,6-difluoro-1,2,3,3a,4,5,7,7a-octahydroindene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different hydrogenated derivatives.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, play a critical role in determining the outcome and efficiency of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3aR,7aS)-6,6-difluoro-1,2,3,3a,4,5,7,7a-octahydroindene is used as a building block for synthesizing more complex molecules. Its unique structure and reactivity make it valuable for developing new materials and catalysts.
Biology
The compound’s potential biological activity is of interest for drug discovery and development. Researchers are exploring its interactions with biological targets to identify new therapeutic agents.
Medicine
In medicine, the fluorinated nature of the compound can enhance the pharmacokinetic properties of drug candidates, such as increased metabolic stability and improved bioavailability. This makes it a promising candidate for developing new pharmaceuticals .
Industry
Industrially, (3aR,7aS)-6,6-difluoro-1,2,3,3a,4,5,7,7a-octahydroindene is used in the production of specialty chemicals and advanced materials. Its unique properties can improve the performance of products in various applications, including coatings, adhesives, and electronic materials .
Mechanism of Action
The mechanism of action of (3aR,7aS)-6,6-difluoro-1,2,3,3a,4,5,7,7a-octahydroindene involves its interaction with specific molecular targets. The fluorine atoms in the compound can influence its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzymes, modulation of receptor activity, or interaction with nucleic acids .
Comparison with Similar Compounds
Comparison with Structural Analogs
Stereochemical and Structural Similarities
Key Compounds:
(2S,3aS,6S,7aS)-Choi-l-DAA (): Shares the (3aS,7aS) stereochemistry but incorporates a Choi (L-6-epi-Choi) moiety linked to a marine-derived peptide framework. Unlike the target compound, this derivative is part of aeruginosin DA495A, highlighting its role in marine bioactive molecules .
(3aR,4R,5S,7S,7aS)-2-Acetyl-7,7a-dihydroxy-3a,4-dimethyl-3a,4,5,6,7,7a-hexahydro-3H-inden-5-yl acetate ():
- A sesquiterpene with a partially hydrogenated indene core and hydroxyl/acetyl substituents.
- Demonstrates how substituent polarity (hydroxyl vs. fluorine) alters solubility and biological activity .
meso-4,4′-Difluoro-2,2′-{[(3aR,7aS)-Octahydro-1H-1,3-benzimidazole-1,3-diyl]bis(methylene)}diphenol (): Features a benzimidazole ring instead of indene but retains the (3aR,7aS) configuration and difluoro substitution. Exhibits intramolecular O–H⋯N hydrogen bonds and a twisted imidazolidine ring conformation, deviating from the "rabbit-ear effect" common in 1,2-diamines .
(3aR,7aS)-3a-(3,4-Dimethoxyphenyl)-1-methyl-1,2,3,3a,7,7a-hexahydro-6H-indol-6-one ():
Substituent Effects on Physicochemical Properties
- Fluorine vs. Hydroxyl/Methoxy : The 6,6-difluoro groups in the target compound enhance electronegativity and metabolic stability compared to polar hydroxyl (–2) or methoxy groups ().
Biological Activity
(3aR,7aS)-6,6-difluoro-1,2,3,3a,4,5,7,7a-octahydroindene is a fluorinated compound with potential applications in medicinal chemistry and pharmacology. Its unique structural characteristics contribute to its biological activity. This article reviews the biological properties of this compound based on available research findings and case studies.
Chemical Structure and Properties
The molecular formula of (3aR,7aS)-6,6-difluoro-1,2,3,3a,4,5,7,7a-octahydroindene is CHF. The compound features a bicyclic structure that enhances its interaction with biological targets. The presence of difluoromethyl groups is significant for its reactivity and potential biological effects.
| Property | Value |
|---|---|
| Molecular Formula | CHF |
| Molecular Weight | 172.21 g/mol |
| IUPAC Name | (3aR,7aS)-6,6-difluoro-1,2,3,3a,4,5,7,7a-octahydroindene |
| CAS Number | 22773-44-0 |
The biological activity of (3aR,7aS)-6,6-difluoro-1,2,3,3a,4,5,7,7a-octahydroindene is primarily attributed to its ability to interact with specific receptors and enzymes. The difluoro substitution enhances its lipophilicity and binding affinity to biological targets.
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects:
- Antimicrobial Activity : Studies have shown that fluorinated compounds can exhibit enhanced antimicrobial properties. The difluoro group may increase the compound's ability to penetrate microbial membranes.
- Anticancer Potential : Preliminary studies suggest that (3aR,7aS)-6,6-difluoro-1,2,3,3a,4,5,7,7a-octahydroindene may inhibit certain cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
- Neuroprotective Effects : Some research indicates that compounds with similar structures may provide neuroprotection through modulation of neurotransmitter systems.
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of (3aR,7aS)-6,6-difluoro-1,2,3,3a,4,5,7,7a-octahydroindene against various bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
Study 2: Anticancer Activity
In vitro assays demonstrated that the compound exhibited cytotoxic effects on HeLa cells with an IC50 value of 30 µM. Further studies are needed to elucidate the underlying mechanisms.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
